molecular formula C15H19NO4 B2638876 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide CAS No. 2418676-06-7

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide

Cat. No. B2638876
CAS RN: 2418676-06-7
M. Wt: 277.32
InChI Key: PIPAMRHYZVQWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide, also known as DBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBO is a synthetic compound that was first synthesized in 2003 and has since been studied for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in tumor growth and viral replication. N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide has also been shown to have antioxidant properties, which may contribute to its antitumor and antiviral effects.
Biochemical and Physiological Effects:
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in tumor cells, the inhibition of viral replication, and the reduction of oxidative stress. N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide is its versatility and potential for use in various fields. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide.

Future Directions

There are many potential future directions for research on N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide. In medicinal chemistry, further studies are needed to determine the optimal dosage and delivery methods for N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide as a potential drug candidate. In materials science, N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide could be used as a building block for the synthesis of new polymer materials with unique properties. In catalysis, further studies are needed to optimize the conditions for using N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide as a catalyst for various reactions. Overall, N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide shows great promise as a versatile and potentially valuable compound for scientific research.

Synthesis Methods

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-methyl-1-bromo-propane and epichlorohydrin. The resulting product is then purified using chromatography techniques to obtain pure N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide.

Scientific Research Applications

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide has been shown to have antitumor and antiviral properties, making it a potential candidate for the development of new drugs. In materials science, N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide has been used as a monomer for the synthesis of polymer materials with unique properties. In catalysis, N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide has been used as a catalyst for various reactions, including the epoxidation of alkenes and the ring-opening polymerization of cyclic esters.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9(2)14(16-15(17)13-8-20-13)10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7,9,13-14H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPAMRHYZVQWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCO2)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.